tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-hydroxypyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structural features, including a tert-butyl group, a hydroxypyrrolidine ring, and a dimethylpent-4-enoylamino substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Dimethylpent-4-enoylamino Group: This step involves the coupling of the pyrrolidine derivative with a dimethylpent-4-enoyl chloride or an equivalent reagent, typically using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the dimethylpent-4-enoylamino moiety can be reduced to an alcohol using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent
Reducing Agents: NaBH4, LiAlH4
Coupling Agents: DCC, EDC
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various alkyl or aryl-substituted derivatives
Scientific Research Applications
tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
Pathway Modulation: The compound may influence various cellular pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-oxopyrrolidine-1-carboxylate: Differing by the presence of a ketone group instead of a hydroxyl group.
tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-methoxypyrrolidine-1-carboxylate: Differing by the presence of a methoxy group instead of a hydroxyl group.
These comparisons highlight the unique structural features and potential functional differences of this compound.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-10(2)7-11(3)14(20)17-12-8-18(9-13(12)19)15(21)22-16(4,5)6/h11-13,19H,1,7-9H2,2-6H3,(H,17,20)/t11?,12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSAKZCZTKSAOF-HDYSRYHKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=C)C)C(=O)NC1CN(CC1O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=C)C)C(=O)N[C@@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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